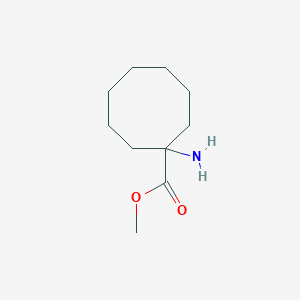

Methyl 1-amino-1-cyclooctanecarboxylate

Description

Properties

IUPAC Name |

methyl 1-aminocyclooctane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-13-9(12)10(11)7-5-3-2-4-6-8-10/h2-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDGFHBTNMXXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363746 | |

| Record name | METHYL 1-AMINO-1-CYCLOOCTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183429-68-7 | |

| Record name | Methyl 1-aminocyclooctanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183429-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 1-AMINO-1-CYCLOOCTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of novel cyclooctane-based amino acid esters

Title: Technical Guide: Synthesis and Stabilization of Novel Cyclooctane-Based

Executive Summary: The Medium-Ring Challenge

The synthesis of 1-aminocyclooctane-1-carboxylic acid (

For drug development professionals, the

This guide details two validated synthetic pathways to access these esters:

-

The Thermodynamic Route: A modified Bucherer-Bergs protocol for saturated scaffolds.

-

The Kinetic Route: Ring-Closing Metathesis (RCM) for unsaturated analogues.[1]

Structural Rationale & Thermodynamic Barriers

Before initiating synthesis, one must understand the forces resisting cyclization.

-

Entropic Barrier: The probability of chain ends meeting to form an 8-membered ring is significantly lower than for 5- or 6-membered rings.

-

Enthalpic Barrier (Prelog Strain): Unlike cyclohexane, which adopts a perfect chair, cyclooctane suffers from severe transannular repulsion between hydrogen atoms across the ring (C1 and C5).

-

Pitzer Strain: Torsional strain arises from imperfect staggering of methylene groups.

Implication for Protocol: High-dilution conditions are not optional; they are critical for the RCM route to prevent oligomerization. For the Bucherer-Bergs route, thermodynamic control via high temperature is necessary to overcome the activation energy of the initial ring closure.

Protocol A: The Bucherer-Bergs Approach (Saturated Scaffolds)

This is the most robust method for generating the quaternary

Reaction Logic

We utilize a four-component condensation (Ketone, Cyanide, Ammonia, CO2) to form a spiro-hydantoin intermediate. This intermediate is thermodynamically stable, driving the equilibrium forward despite the ring strain.

Step-by-Step Methodology

Step 1: Spiro-Hydantoin Formation

-

Reagents: Cyclooctanone (1.0 eq), KCN (2.5 eq),

(4.0 eq). -

Solvent: 1:1 Ethanol/Water (0.5 M concentration).

-

Procedure:

-

Dissolve

in water; add KCN (Caution: Toxic). -

Add cyclooctanone in ethanol.

-

Critical Control Point: Heat to 60°C in a sealed pressure tube for 24–48 hours. The sealed vessel prevents the loss of

and -

Validation: Monitor IR for the appearance of hydantoin carbonyls (1720, 1770 cm⁻¹).

-

-

Workup: Cool to 0°C. Acidify to pH 2 with concentrated HCl. The spiro-hydantoin will precipitate as a white solid. Filter and wash with cold water.

Step 2: Hydrolysis to Amino Acid (

-

Reagents: 6N NaOH (excess).

-

Procedure: Reflux the hydantoin for 48 hours. The extreme stability of the hydantoin ring requires harsh conditions to open.

-

Isolation: Neutralize to pH 7 (isoelectric point). The free amino acid

is zwitterionic and water-soluble. Isolate via ion-exchange chromatography (Dowex 50W) or lyophilization.

Step 3: Esterification (The Thionyl Chloride Method)

-

Reagents:

(3.0 eq), Dry Methanol (Solvent). -

Procedure:

-

Cool methanol to -10°C. Add

dropwise (Exothermic! Generates HCl in situ). -

Add solid

in one portion. -

Reflux for 12 hours.[1]

-

-

Purification: Concentrate in vacuo. Recrystallize the resulting hydrochloride salt from MeOH/Et2O.

Visualization: Bucherer-Bergs Workflow

Caption: Figure 1. The Bucherer-Bergs pathway leverages the stability of the hydantoin intermediate to overcome the entropic penalty of the 8-membered ring.

Protocol B: Ring-Closing Metathesis (Unsaturated Scaffolds)

For applications requiring specific stereochemistry or unsaturation (dehydro-

Precursor Design Logic

Direct RCM of an 8-membered ring requires a diene precursor with a specific chain length. To synthesize an

-

Target: Cyclooctene core.

-

Required Chains: Allyl (3 carbons) + Butenyl (4 carbons) +

-carbon (1 carbon) = 8 atoms.

Step-by-Step Methodology

Step 1: Bis-Alkylation of Glycine Schiff Base

-

Substrate: N-(Diphenylmethylene)glycine ethyl ester (O'Donnell's Schiff base).

-

Reagents:

-

i) Allyl bromide / KOtBu / THF -> Mono-allyl intermediate.

-

ii) 4-Bromo-1-butene / KOtBu / THF -> Target Precursor: Ethyl 2-allyl-2-(but-3-en-1-yl)glycinate.

-

-

Note: Stepwise alkylation is crucial to avoid bis-allyl or bis-butenyl byproducts.

Step 2: Ring-Closing Metathesis (RCM)

-

Catalyst: Grubbs II (2nd Generation) - Essential for sterically demanding quaternary centers.

-

Solvent: Dichloromethane (DCM), degassed.

-

Concentration (The Critical Variable): 0.002 M .

-

Why? At higher concentrations (>0.01 M), intermolecular Cross-Metathesis (polymerization) dominates over intramolecular Ring-Closing.

-

-

Procedure:

-

Dissolve precursor in degassed DCM.

-

Add Grubbs II (5 mol%).

-

Reflux (40°C) for 24 hours under Argon.

-

Validation: Monitor the evolution of ethylene gas and the shift of vinyl protons in 1H NMR (from ~5.8 ppm terminal to ~5.4 ppm internal).

-

Step 3: Hydrogenation (Optional)

To obtain the saturated

Visualization: RCM Decision Tree

Caption: Figure 2. The RCM route provides access to unsaturated analogs.[1] High dilution is the control parameter preventing polymerization.

Data Summary & Characterization

The following table summarizes the expected physical data for the

| Parameter | Value / Observation | Notes |

| Appearance | White, hygroscopic solid | Store in desiccator over |

| Melting Point | > 200°C (Decomp.) | Typical for amino acid HCl salts. |

| IR (KBr) | 1740 cm⁻¹ (Ester C=O) | Sharp, strong band. |

| 1H NMR | Methyl ester singlet. | |

| 1H NMR | Ring methylene envelope (complex due to conformation). | |

| Solubility | Water, Methanol, DMSO | Insoluble in Et2O, Hexanes. |

References

-

Bucherer, H. T., & Fischbeck, H. (1934). Über die Synthese von Hydantoinen und deren Spaltung zu α-Aminosäuren. Journal für Praktische Chemie.

-

O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research.

-

Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research.

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Reference for Prelog Strain/Transannular Interactions).

-

Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary α-amino acids. Part 1: Acyclic compounds. Tetrahedron: Asymmetry.[2]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 1-amino-1-cyclooctanecarboxylate

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of Methyl 1-amino-1-cyclooctanecarboxylate. In the absence of direct experimental spectra for this specific molecule in the public domain, this document serves as a predictive guide for researchers, scientists, and drug development professionals. The interpretations herein are grounded in the fundamental principles of NMR, IR, and Mass Spectrometry and are supported by comparative data from analogous cyclic amino acid esters.

Introduction: The Structural Significance of Cyclic Amino Acids

Methyl 1-amino-1-cyclooctanecarboxylate is a non-proteinogenic α-amino acid ester. Its structure, featuring a cyclooctyl ring, imparts significant conformational constraints compared to its linear counterparts. Such constrained amino acids are of considerable interest in medicinal chemistry and peptide design, as they can induce specific secondary structures in peptides, leading to enhanced biological activity and metabolic stability. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this and similar molecules.

This guide will walk through the theoretical underpinnings and expected outcomes for the analysis of Methyl 1-amino-1-cyclooctanecarboxylate using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring NMR spectra is crucial for reproducibility.

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 1-amino-1-cyclooctanecarboxylate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those in the amine group.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference point (0 ppm).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Standard pulse programs for one-dimensional spectra are typically sufficient for initial characterization.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Expected Chemical Shifts and Multiplicities:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |

| -NH₂ (Amine) | 1.5 - 3.0 | Broad singlet | The chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and chemical exchange. |

| -OCH₃ (Ester Methyl) | ~3.7 | Singlet | The methyl protons are deshielded by the adjacent oxygen atom of the ester group, resulting in a characteristic singlet. |

| -CH₂- (Cyclooctyl Ring) | 1.2 - 2.0 | Complex multiplets | The fourteen methylene protons of the cyclooctyl ring will exhibit complex overlapping signals due to their similar chemical environments and spin-spin coupling. The large, flexible nature of the cyclooctane ring can lead to a broad range of chemical shifts for these protons. |

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Expected Chemical Shifts:

| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |

| C=O (Ester Carbonyl) | 170 - 175 | The carbonyl carbon of the ester is significantly deshielded and appears in the characteristic downfield region for esters.[1] |

| C-NH₂ (Quaternary Carbon) | 55 - 65 | The quaternary carbon attached to both the amino group and the ester group will be deshielded by these electronegative substituents. |

| -OCH₃ (Ester Methyl) | ~52 | The methyl carbon of the ester is shielded compared to the carbonyl but deshielded relative to alkanes.[1] |

| -CH₂- (Cyclooctyl Ring) | 25 - 40 | The methylene carbons of the cyclooctyl ring will appear in the aliphatic region of the spectrum. Due to the conformational flexibility of the eight-membered ring, multiple distinct signals may be observed. |

Visualization of Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of Methyl 1-amino-1-cyclooctanecarboxylate.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Experimental Protocol: IR Sample Preparation and Acquisition

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet for solid samples.

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type | Rationale |

| N-H (Amine) | 3300 - 3500 | Stretching | A primary amine will typically show two bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. These bands may be broad. |

| C-H (Aliphatic) | 2850 - 3000 | Stretching | These absorptions arise from the C-H stretching vibrations of the methyl and cyclooctyl methylene groups. |

| C=O (Ester) | 1730 - 1750 | Stretching | A strong, sharp absorption band in this region is a clear indicator of the ester carbonyl group. |

| C-O (Ester) | 1150 - 1250 | Stretching | This band corresponds to the C-O single bond stretch of the ester functionality. |

| N-H (Amine) | 1550 - 1650 | Bending | The N-H bending vibration (scissoring) of the primary amine is also expected in this region. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure. For amino acid esters, electron ionization (EI) is a common technique.

Experimental Protocol: Mass Spectrometry Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: The molecules are ionized, typically by electron impact (EI) or a softer ionization technique like electrospray ionization (ESI).

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Expected Molecular Ion and Fragmentation Pattern:

The molecular formula for Methyl 1-amino-1-cyclooctanecarboxylate is C₁₀H₁₉NO₂. The expected monoisotopic mass is approximately 185.14 g/mol .

-

Molecular Ion (M⁺): A peak corresponding to the molecular ion at m/z = 185 is expected.

-

Key Fragmentation Pathways: Amino acid esters are known to undergo characteristic fragmentation patterns.[2][3]

-

Loss of the Ester Group (-COOCH₃): A prominent fragment resulting from the loss of the methoxycarbonyl group (•COOCH₃, 59 Da) would lead to a fragment ion at m/z = 126. This fragment corresponds to the 1-aminocyclooctyl cation.

-

Loss of the Methyl Group (-CH₃): Loss of the methyl radical from the ester would result in a fragment at m/z = 170.

-

Ring Fragmentation: The cyclooctyl ring can undergo various fragmentation pathways, leading to a series of smaller aliphatic fragment ions.

-

Visualization of Key Mass Spectrometry Fragmentations

Caption: Predicted key fragmentation pathways for Methyl 1-amino-1-cyclooctanecarboxylate in MS.

Conclusion: A Predictive Spectroscopic Profile

This guide provides a comprehensive, albeit predictive, overview of the spectroscopic analysis of Methyl 1-amino-1-cyclooctanecarboxylate. The expected NMR chemical shifts, IR absorption bands, and mass spectrometric fragmentation patterns are based on established principles and data from structurally related molecules. Researchers synthesizing this compound can use this guide as a reference for interpreting their experimental data and confirming the successful synthesis of the target molecule. It is imperative to correlate the data from all three spectroscopic techniques to achieve an unambiguous structural assignment.

References

-

PubChem. Methyl 1-aminocyclopropanecarboxylate. National Center for Biotechnology Information. [Link]

-

Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Iowa State University. [Link]

-

Ueki, M., & Abe, H. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1033. [Link]

-

Biemann, K., Seibl, J., & Gapp, F. (1959). Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. Journal of the American Chemical Society, 81(12), 2275–2281. [Link]

-

NIST. Cyclopentanecarboxylic acid, 1-amino-. National Institute of Standards and Technology. [Link]

Sources

A Technical Guide to Theoretical and Computational Studies of Cyclooctane Amino Acid Conformations

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of Conformational Constraint in Drug Design

In the realm of medicinal chemistry and drug development, the precise three-dimensional arrangement of a molecule, its conformation, is intrinsically linked to its biological activity. Unconstrained, flexible molecules can adopt a multitude of conformations, many of which may not be optimal for binding to a biological target. This conformational ambiguity can lead to reduced potency and selectivity. The incorporation of conformationally constrained amino acids into peptide-based therapeutics is a powerful strategy to pre-organize the molecule into a bioactive conformation, thereby enhancing its efficacy and metabolic stability.[1][2]

Cyclooctane amino acids, a class of α,α-disubstituted cyclic amino acids, represent a particularly intriguing scaffold for inducing specific secondary structures in peptides.[3] The eight-membered ring of cyclooctane is large enough to be flexible, yet constrained enough to significantly limit the accessible conformational space of the peptide backbone.[4] Understanding the conformational preferences of these unique amino acids is therefore paramount for their rational application in drug design.

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the conformational landscapes of cyclooctane amino acids. We will delve into the fundamental principles of conformational analysis, explore a range of computational techniques, and provide practical workflows for their implementation. Furthermore, we will discuss the critical role of experimental validation, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, in corroborating and refining computational models.

Theoretical Foundations of Conformational Analysis

The conformational behavior of a molecule is governed by its potential energy surface (PES), a multidimensional landscape where the molecule's potential energy is a function of its atomic coordinates. The stable conformations of a molecule correspond to the local minima on this surface. For a cyclic system like a cyclooctane amino acid, the PES can be particularly complex, with multiple low-energy conformations separated by energy barriers.[5][6]

The primary theoretical tools used to explore the PES are molecular mechanics (MM) and quantum mechanics (QM).

-

Molecular Mechanics (MM): MM methods approximate the potential energy of a system using a classical mechanical model. The energy is calculated as a sum of terms that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). The parameters used in these calculations are derived from experimental data or high-level QM calculations and are encapsulated in a force field . The choice of force field (e.g., Amber, CHARMM, GROMOS) is a critical decision that can significantly impact the accuracy of the results.[7][8]

-

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energy of a molecule by solving the Schrödinger equation.[9][10] While computationally more expensive than MM, QM calculations are invaluable for parameterizing force fields, refining the geometries of key conformers identified by MM methods, and calculating properties like NMR chemical shifts.[10][11]

Computational Methodologies for Exploring Conformational Space

A variety of computational techniques are employed to navigate the complex conformational landscape of cyclooctane amino acids and the peptides that contain them. The goal of these methods is to efficiently sample the low-energy regions of the PES and identify the most probable conformations.

Conformational Search Algorithms

These algorithms aim to generate a diverse set of conformations that span the accessible conformational space.

-

Systematic Search: This method involves systematically rotating all rotatable bonds by a defined increment. While thorough, this approach is computationally expensive and becomes intractable for molecules with many rotatable bonds.

-

Stochastic (Random) Search: Methods like Monte Carlo (MC) simulations randomly alter the coordinates of the molecule and accept or reject the new conformation based on an energy criterion.[7][12] This allows for a more efficient exploration of the PES compared to systematic searches.

-

Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of the molecule's conformational changes over time.[13][14][15] This method not only explores the conformational space but also provides insights into the dynamic behavior of the molecule.[16]

Enhanced Sampling Techniques

To overcome the limitations of standard MD simulations in sampling rare events and crossing high energy barriers, several enhanced sampling techniques have been developed.

-

Replica Exchange Molecular Dynamics (REMD): In REMD, multiple simulations (replicas) of the system are run in parallel at different temperatures.[7][8] Periodically, the coordinates of the replicas are exchanged, allowing the system to overcome energy barriers more easily at higher temperatures and then relax to local minima at lower temperatures.

-

Simulated Tempering (ST): Similar to REMD, ST involves varying the temperature of a single simulation over time, which helps the system to escape from local energy minima.[7]

-

Metadynamics: This method discourages the simulation from revisiting previously explored regions of the conformational space by adding a history-dependent bias potential to the system's Hamiltonian.

Practical Workflows: A Step-by-Step Guide

This section outlines a typical computational workflow for investigating the conformational preferences of a cyclooctane amino acid-containing peptide.

Workflow 1: Initial Conformational Search and Refinement

This workflow is designed to generate a broad set of initial conformations and then refine them to identify the most stable structures.

Caption: Workflow for initial conformational search and refinement.

Protocol:

-

Structure Preparation:

-

Construct the 3D structure of the cyclooctane amino acid or the peptide containing it using a molecular editor.

-

Assign appropriate atom types and partial charges based on the chosen force field.

-

-

Conformational Search:

-

Employ a conformational search algorithm (e.g., Monte Carlo) to generate a large and diverse set of initial conformations. The number of steps or generated conformers should be sufficient to ensure broad coverage of the conformational space.

-

-

Energy Minimization:

-

Perform energy minimization on each generated conformer using a molecular mechanics force field (e.g., AMBER, CHARMM). This step relaxes the structures to the nearest local energy minimum.

-

-

Clustering and Analysis:

-

Cluster the minimized conformers based on their root-mean-square deviation (RMSD) to group similar structures.

-

Select the lowest energy conformer from each cluster as a representative structure for further analysis.

-

-

High-Level Refinement:

-

For the most promising low-energy conformers, perform geometry optimization at a higher level of theory, such as DFT, to obtain more accurate structures and relative energies.

-

Workflow 2: Molecular Dynamics Simulation for Dynamic Behavior

This workflow focuses on understanding the dynamic behavior and conformational transitions of the molecule in a simulated environment.

Caption: Workflow for molecular dynamics simulation.

Protocol:

-

System Setup:

-

Choose a low-energy starting conformer (e.g., from Workflow 1).

-

Place the molecule in a periodic box of solvent (typically water).

-

Add counter-ions to neutralize the system if necessary.

-

-

Equilibration:

-

Perform a series of restrained simulations to allow the solvent and ions to relax around the solute. This typically involves an initial minimization of the solvent and ions, followed by a gradual heating of the system to the desired temperature and then a period of equilibration at constant temperature and pressure.

-

-

Production MD:

-

Run the production MD simulation without restraints for a duration sufficient to sample the conformational transitions of interest. The length of the simulation will depend on the specific system and the questions being addressed.

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to understand the conformational dynamics. This can involve calculating properties such as RMSD to monitor structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and dihedral angle distributions to characterize the conformational preferences of the cyclooctane ring and the peptide backbone. Clustering analysis can also be performed on the trajectory to identify the most populated conformational states.

-

Data Analysis and Experimental Validation

The output of computational studies is a wealth of data that requires careful analysis and, crucially, validation against experimental results.

Analysis of Computational Data

-

Conformational Landscapes: The relative energies of the identified conformers can be plotted to visualize the conformational landscape. This provides insights into the most stable conformations and the energy barriers between them.

-

Geometric Parameters: Key geometric parameters, such as dihedral angles of the cyclooctane ring and the peptide backbone (φ and ψ angles), should be analyzed to characterize the preferred conformations.

The following table provides a hypothetical example of the kind of quantitative data that can be extracted from computational studies.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Population (%) |

| A (Boat-Chair) | 0.0 | τ1: 65, τ2: -110, φ: -70, ψ: 140 | 65 |

| B (Crown) | 1.2 | τ1: 80, τ2: 80, φ: -60, ψ: -40 | 25 |

| C (Twist-Boat-Chair) | 2.5 | τ1: -50, τ2: 95, φ: -80, ψ: 150 | 10 |

Experimental Validation with NMR Spectroscopy

NMR spectroscopy is a powerful experimental technique for studying the conformation of molecules in solution and is an indispensable tool for validating computational models.[17][18][19]

-

Chemical Shifts: The chemical shifts of protons and carbons are highly sensitive to the local electronic environment and therefore to the conformation of the molecule.[20] Comparing experimentally measured chemical shifts with those predicted from QM calculations on different conformers can help to identify the dominant conformation in solution.[10][11]

-

Nuclear Overhauser Effect (NOE): NOEs provide information about the through-space proximity of protons. The presence and intensity of NOE cross-peaks can be used to derive distance restraints that can be compared with the inter-proton distances in the computationally generated conformers.

-

J-Couplings: Scalar (J) couplings between nuclei provide information about dihedral angles through the Karplus relationship. Measuring J-couplings can provide valuable constraints on the conformation of the cyclooctane ring and the peptide backbone.

The synergy between computational modeling and experimental NMR data is crucial for building a reliable and comprehensive understanding of the conformational preferences of cyclooctane amino acids.

Conclusion

The theoretical and computational study of cyclooctane amino acid conformations is a multifaceted endeavor that requires a combination of robust theoretical principles, sophisticated computational methodologies, and rigorous experimental validation. By carefully selecting and applying the appropriate computational tools, researchers can gain deep insights into the conformational landscapes of these important building blocks for drug design. The integration of computational predictions with experimental data, particularly from NMR spectroscopy, provides a powerful framework for the rational design of conformationally constrained peptides with enhanced therapeutic properties. As computational power and algorithmic efficiency continue to improve, these in silico approaches will undoubtedly play an increasingly pivotal role in accelerating the discovery and development of novel peptide-based drugs.

References

- Exploring the conformational space of cyclic peptides by a stochastic search method. (2004).

- Robust conformational space exploration of cyclic peptides by combining different MD protocols and force fields. (2025). Scientific Reports.

- Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. (2019). Methods in Molecular Biology.

- Constrained β-amino acids as molecular tools for the prepar

- Conformational design of cyclic peptides. (2022). Enlighten Theses - University of Glasgow.

- Stereochemically constrained peptides. Theoretical and experimental studies on the conformations of peptides containing 1-aminocyclohexanecarboxylic acid. Journal of the American Chemical Society.

- Strategies for Fine-Tuning the Conformations of Cyclic Peptides. (2020). Chemical Reviews.

- Conformational properties of cyclooctane: A molecular dynamics simulation study.

- Protein segments with conformationally restricted amino acids can control supramolecular organization

- Structural studies of cyclic ß-amino ketones using computational and NMR methods.

- Constrained Peptides as Mini

- Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (2006). The Journal of Organic Chemistry.

- Cyclooctane Conformation : systematic search on 7 and 8 Number Link...

- The conformational analysis of cyclo-octane. (2010). Henry Rzepa's Blog.

- Topology of cyclo-octane energy landscape. PMC.

- Geometric constraints in protein folding. (2018). bioRxiv.

- Inferring a Cell Structure on the Space of Cyclooctane Conform

- Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (2020). Pharmaceuticals.

- Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Research Portal.

- The role of molecular dynamics simul

- Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews.

- Applications of Molecular Dynamics Simulations in Drug Discovery. Springer Protocols.

- Special Issue : Computational Chemistry in Nuclear Magnetic Resonance. MDPI.

- Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations. (2013). Chemical Society Reviews.

- Journal Highlight: 14 N Solid-state NMR spectroscopy of amino acids. (2017). spectroscopyNOW.com.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein segments with conformationally restricted amino acids can control supramolecular organization at the nanoscale - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The conformational analysis of cyclo-octane - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 6. Topology of cyclo-octane energy landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 9. air.unimi.it [air.unimi.it]

- 10. mdpi.com [mdpi.com]

- 11. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the conformational space of cyclic peptides by a stochastic search method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 15. cresset-group.com [cresset-group.com]

- 16. Applications of Molecular Dynamics Simulations in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 17. Conformational design of cyclic peptides - Enlighten Theses [theses.gla.ac.uk]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Discovery and Isolation of Macrocyclic Peptides: A Technical Guide

The following technical guide details the discovery, isolation, and characterization of Macrocyclic Peptides (often referred to in early literature or specific contexts as large-ring cyclic amino acid systems). These scaffolds represent a frontier in drug development, bridging the gap between small molecules and biologics.

Content Type: Technical Whitepaper Audience: Senior Scientists, Medicinal Chemists, and Drug Discovery Leads

Executive Summary: The Macrocyclic Advantage

In the pursuit of "undruggable" targets—specifically intracellular protein-protein interactions (PPIs)—traditional small molecules often lack the surface area to generate sufficient binding affinity, while monoclonal antibodies cannot cross the cell membrane.[1]

Macrocyclic peptides (6–20 amino acid residues cyclized via backbone or side-chain linkages) offer a "Goldilocks" solution:

-

High Affinity: Large surface area contact similar to biologics.[1]

-

Membrane Permeability: Capability to hide polar surface area via intramolecular hydrogen bonding (chameleonicity).

-

Metabolic Stability: Resistance to exopeptidases due to the lack of free N/C-termini.

This guide delineates the two primary workflows for accessing these molecules: De Novo Discovery (RaPID System) and Natural Product Isolation , followed by the critical Structural Elucidation protocols required for validation.

De Novo Discovery: The RaPID System

The Random Non-standard Peptides Integrated Discovery (RaPID) system is the industry standard for discovering high-affinity macrocycles against specific targets. Unlike phage display, which is limited to canonical amino acids, RaPID utilizes genetic code reprogramming to incorporate non-proteinogenic amino acids (e.g., N-methylated, D-amino acids, or cyclic scaffolds).

Core Mechanism: Genetic Code Reprogramming

The system relies on Flexizymes (flexible tRNA-acylation ribozymes) to charge tRNAs with non-canonical amino acids.[2][3][4]

-

Initiator Reprogramming: The translation is initiated with an N-chloroacetyl-amino acid (ClAc-aa).

-

Cyclization: A downstream cysteine residue reacts spontaneously with the N-terminal ClAc group to form a thioether bond, closing the macrocyclic ring.

Experimental Workflow (RaPID)

Protocol Overview:

-

Library Design: A DNA library (

sequences) is transcribed to mRNA. -

Puro-Linker Ligation: mRNA is ligated to a puromycin linker.

-

Translation (FIT System): In vitro translation using a reconstituted system (Flexible In-vitro Translation) deficient in specific amino acids (e.g., Met), which are replaced by Flexizyme-charged non-canonical analogs.

-

Selection: The library is incubated with the immobilized target protein (beads or biotinylated).

-

Recovery: Non-binders are washed; binders are eluted. The mRNA tag (covalently linked via puromycin) is reverse-transcribed to cDNA.

-

Amplification: PCR amplification recovers the DNA for the next round.

Visualization: RaPID Discovery Cycle

Figure 1: The RaPID selection cycle integrates mRNA display with chemical cyclization to isolate de novo macrocycles.[3]

Natural Product Isolation: Mining the Microbiome

While RaPID generates synthetic macrocycles, nature remains a prolific source of "large-ring" amino acid systems (e.g., cyclosporine, daptomycin) produced via Non-Ribosomal Peptide Synthetases (NRPS) .

Isolation Logic

Natural macrocycles are often amphiphilic, making extraction challenging. The protocol must balance solubility without disrupting the ring integrity.

Solvent Selection Matrix:

| Target Polarity | Extraction Solvent | Purification Phase | Example Compound |

|---|---|---|---|

| Lipophilic | Methanol / DCM (1:1) | C18 Reverse Phase | Cyclosporine A |

| Amphiphilic | n-Butanol / Water | C8 or Phenyl-Hexyl | Daptomycin |

| Hydrophilic | Water / Acetonitrile (with 0.1% TFA) | HILIC | Vancomycin |

Purification Protocol (RP-HPLC)

-

Crude Extraction: Lyophilize fermentation broth. Extract with MeOH. Centrifuge to remove cell debris.

-

Flash Chromatography: Pre-fractionate using a C18 cartridge (Step gradient: 10%, 50%, 100% MeOH).

-

Preparative HPLC:

-

Column: C18 (5 µm, 250 x 21 mm).

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% to 95% B over 60 minutes.

-

Detection: UV at 214 nm (peptide bond) and 254 nm (aromatic residues).

-

Structural Elucidation & Stereochemistry

Once a macrocycle is isolated (or synthesized), determining its exact structure—specifically the stereochemistry of non-proteinogenic amino acids—is critical.

Marfey’s Method (Stereochemical Analysis)

Standard MS/MS sequencing cannot distinguish between L- and D-amino acids or isoleucine/leucine isomers. Marfey’s method derivatizes the hydrolysate with a chiral agent to create diastereomers with distinct HPLC retention times.

Reagent: FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

Step-by-Step Protocol:

-

Hydrolysis: Dissolve 50 µg peptide in 6 M HCl. Heat at 110°C for 16-24 hours. Dry under

. -

Derivatization: Resuspend in 100 µL

. Add 50 µL 1% FDAA in acetone + 20 µL 1 M -

Incubation: Heat at 40°C for 1 hour. Stop reaction with 10 µL 2 M HCl.

-

Analysis: Inject onto C18 LC-MS. Compare retention times (

) against authentic L- and D-amino acid standards derivatized identically.-

Causality: The L-FDAA reacts with L-AA to form an L-L diastereomer and with D-AA to form an L-D diastereomer. The L-D form is more hydrophobic and typically elutes later on C18 columns.

-

NMR Spectroscopy for Conformation

To understand membrane permeability, one must solve the solution conformation.

-

TOCSY: Identifies spin systems (individual amino acids).

-

NOESY/ROESY: Identifies through-space interactions (< 5 Å). Crucial for determining the trans-annular hydrogen bonds that dictate the ring shape.

-

Temperature Coefficient (

): Measure amide proton shifts at varying temperatures. A low coefficient (

Visualization: Isolation & Characterization Workflow

Figure 2: The integrated workflow from crude extract to fully characterized macrocyclic entity.

References

-

Passioura, T., & Suga, H. (2014). A RaPID way to discover nonstandard macrocyclic peptide modulators of drug targets. Chemical Communications, 50(36), 4612-4629. Link

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3), 231-247. Link

-

Driggers, E. M., et al. (2008). The exploration of macrocycles for drug discovery — an underexploited structural class. Nature Reviews Drug Discovery, 7(7), 608-624. Link

-

Vinogradov, A. A., et al. (2019). Cell-Permeable Cyclic Peptides: The Road to Oral Bioavailability. Journal of Medicinal Chemistry, 62(6), 2815–2817. Link

-

Walsh, C. T., et al. (2004). Tailoring enzymes that modify nonribosomal peptides during and after chain elongation. Science, 303(5665), 1805-1810. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. A RaPID way to discover nonstandard macrocyclic peptide modulators of drug targets - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The RaPID Platform for the Discovery of Pseudo-Natural Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Amino-1-carboxycyclooctane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 1-amino-1-carboxycyclooctane derivatives, a class of cyclic amino acids with significant potential in medicinal chemistry. By exploring their synthesis, conformational intricacies, and key physicochemical parameters, this document aims to equip researchers with the foundational knowledge necessary for the rational design and development of novel therapeutics based on this unique scaffold.

Introduction: The Significance of Cyclic Amino Acids in Drug Discovery

Cyclic amino acids are invaluable tools in modern medicinal chemistry, offering a strategy to introduce conformational constraints into peptides and small molecules. This structural rigidity can lead to enhanced metabolic stability, improved receptor-binding affinity and selectivity, and favorable pharmacokinetic profiles.[1][2] Among the various carbocyclic amino acids, those based on the cyclooctane ring present a unique set of properties owing to the inherent conformational flexibility and complexity of the eight-membered ring system. This guide focuses on 1-amino-1-carboxycyclooctane and its derivatives, exploring the interplay between their structure and function.

Synthesis of 1-Amino-1-carboxycyclooctane Derivatives

The synthesis of 1-amino-1-carboxycyclooctane and its derivatives often starts from commercially available cyclooctane precursors. A common strategy involves the Strecker or Bucherer-Bergs reactions on cyclooctanone to introduce the amino and carboxyl functionalities. However, for the synthesis of more complex, substituted derivatives, multi-step synthetic routes are often required.

One illustrative example is the synthesis of a dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid derivative, which begins with the cycloaddition of chlorosulfonyl isocyanate to cis,cis-1,3-cyclooctadiene to form a β-lactam intermediate.[3][4] Subsequent ring-opening, protection of the amine, and stereoselective dihydroxylation of the double bond lead to the desired functionalized cyclooctane ring.[3][4] The reaction sequence highlights the importance of controlling stereochemistry throughout the synthesis to obtain specific isomers.

The following diagram illustrates a generalized synthetic workflow for producing functionalized 1-amino-1-carboxycyclooctane derivatives, starting from a suitable cyclooctene precursor.

Sources

- 1. THE SYNTHESIS AND X-RAY STRUCTURES OF THE GEOMETRIC ISOMERS OF 1-AMINO-1,2-CYCLOPENTANEDICARBOXYLIC ACID | UBC Chemistry [chem.ubc.ca]

- 2. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

Unveiling the Bio-Potential of Methyl 1-amino-1-cyclooctanecarboxylate: A Technical Guide for Preclinical Investigation

Foreword: The Untapped Potential of Cyclic Amino Acid Esters

In the landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. Cyclic amino acid esters represent a compelling, yet underexplored, class of compounds. Their constrained conformations can lead to enhanced receptor selectivity and improved metabolic stability compared to their linear counterparts. This guide focuses on a specific, yet largely uncharacterized molecule: Methyl 1-amino-1-cyclooctanecarboxylate. The absence of extensive research on this compound presents a unique opportunity for discovery. This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals, outlining a logical, evidence-based approach to investigating its potential biological activities. By leveraging insights from structurally related compounds, we will establish a robust framework for its synthesis, characterization, and preclinical evaluation.

Introduction to Methyl 1-amino-1-cyclooctanecarboxylate: Structure and Hypothesized Activities

Methyl 1-amino-1-cyclooctanecarboxylate is a non-proteinogenic amino acid ester. Its structure, featuring a cyclooctane ring, confers significant conformational rigidity. This unique three-dimensional arrangement is hypothesized to be a key determinant of its biological activity, potentially allowing for specific interactions with biological targets that are not achievable with more flexible molecules.

Based on the biological activities reported for other cyclic amino acid derivatives and amino acid esters, we can postulate several potential avenues of investigation for Methyl 1-amino-1-cyclooctanecarboxylate. These include, but are not limited to:

-

Antimicrobial and Antifungal Activity: Amino acid esters have demonstrated a range of antimicrobial and antifungal properties.[1][2][3] The lipophilic nature of the cyclooctane ring may facilitate passage through microbial cell membranes.

-

Neurological Activity: Certain cyclic amino acid analogs have been shown to possess anticonvulsant and NMDA receptor antagonist activity.[4][5] The constrained nature of the cyclooctane ring might favor binding to specific receptor subtypes within the central nervous system.

-

Enzyme Inhibition: The ability of amino acid esters to inhibit enzymes such as lipase and α-glycosidase has been documented.[1]

-

Plant Growth Regulation: Analogs of amino acids, such as methyl 1-aminocyclopropanecarboxylate, have been identified as plant growth regulators.[6]

The following sections will detail the experimental workflows to explore these hypothesized activities.

Synthesis and Characterization

DOT Diagram: Synthetic Workflow

Caption: A proposed synthetic route for Methyl 1-amino-1-cyclooctanecarboxylate.

Protocol 1: Synthesis and Characterization

-

Bucherer-Bergs Reaction: React cyclooctanone with potassium cyanide and ammonium carbonate to form the corresponding hydantoin.

-

Hydrolysis: Hydrolyze the hydantoin intermediate using a strong acid or base to yield 1-aminocyclooctanecarboxylic acid.

-

Esterification: Convert the carboxylic acid to its methyl ester by reacting it with methanol in the presence of an acid catalyst (e.g., thionyl chloride or sulfuric acid).

-

Purification: Purify the final product using column chromatography.

-

Characterization: Confirm the structure and purity of Methyl 1-amino-1-cyclooctanecarboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Biological Activity Screening

A tiered approach to in vitro screening will efficiently assess the broad biological potential of the synthesized compound.

Antimicrobial and Antifungal Activity

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This method will determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: Prepare standardized inoculums of various bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[1][9]

-

Serial Dilution: Perform a two-fold serial dilution of Methyl 1-amino-1-cyclooctanecarboxylate in a suitable growth medium in a 96-well microplate.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

DOT Diagram: Antimicrobial Screening Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity and Anticancer Activity

Protocol 3: MTT Assay for Cell Viability

This colorimetric assay assesses the metabolic activity of cells and can be used to determine the cytotoxic effects of the compound on both cancerous and non-cancerous cell lines.[10]

-

Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cell lines (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Methyl 1-amino-1-cyclooctanecarboxylate for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce MTT to formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Table 1: Hypothetical Cytotoxicity Data

| Cell Line | Compound Concentration (µM) | % Cell Viability | IC50 (µM) |

| HeLa | 10 | 85 | >100 |

| 50 | 60 | ||

| 100 | 45 | ||

| MCF-7 | 10 | 90 | >100 |

| 50 | 75 | ||

| 100 | 65 | ||

| HEK293 | 10 | 98 | >100 |

| 50 | 95 | ||

| 100 | 92 |

Enzyme Inhibitory Activity

Protocol 4: α-Glycosidase Inhibition Assay

This assay is relevant for screening potential anti-diabetic agents.

-

Enzyme and Substrate Preparation: Prepare solutions of α-glycosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubation: Pre-incubate the enzyme with various concentrations of Methyl 1-amino-1-cyclooctanecarboxylate.

-

Reaction Initiation: Add the pNPG substrate to start the reaction.

-

Reaction Termination: Stop the reaction after a defined time with a suitable reagent (e.g., sodium carbonate).

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

IC50 Calculation: Determine the IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme's activity.

In Vivo Biological Activity Assessment

Should the in vitro screening reveal promising activity, subsequent in vivo studies in animal models are warranted.

Antimicrobial Efficacy in a Murine Infection Model

Protocol 5: Murine Peritonitis Model

This model can be used to evaluate the in vivo efficacy of the compound against a bacterial infection.[11]

-

Animal Model: Use a suitable mouse strain (e.g., BALB/c).

-

Infection: Induce peritonitis by intraperitoneal injection of a lethal dose of a bacterial pathogen (e.g., Staphylococcus aureus).

-

Treatment: Administer Methyl 1-amino-1-cyclooctanecarboxylate at various doses via a suitable route (e.g., intraperitoneal or intravenous) at specific time points post-infection.

-

Monitoring: Monitor the survival rate of the mice over a period of several days.

-

Bacterial Load Determination: At a specific time point, euthanize a subset of mice from each group and determine the bacterial load in the peritoneal fluid and other organs.

DOT Diagram: In Vivo Antimicrobial Efficacy Workflow

Caption: Workflow for assessing in vivo antimicrobial efficacy.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial investigation of the biological activities of Methyl 1-amino-1-cyclooctanecarboxylate. The proposed experimental workflows are based on established methodologies and insights gained from structurally related compounds. Positive results from these initial screens will pave the way for more in-depth mechanistic studies, lead optimization, and further preclinical development. The exploration of this novel chemical entity holds the potential to uncover new therapeutic leads with unique pharmacological profiles.

References

-

Synthesis of Aromatic Amino-acid Esters from 2-Phenylaminethanol and Exploring some of their Biological Activities. (n.d.). An-Najah Repository. Retrieved from [Link]

-

Identification of methyl 1-aminocyclopropanecarboxylate as a novel ethylene agonist: a structural analogy approach. (2020). ResearchGate. Retrieved from [Link]

-

Rhein–Amino Acid Ester Conjugates as Potential Antifungal Agents: Synthesis and Biological Evaluation. (2023). MDPI. Retrieved from [Link]

-

Evaluation Of The Antimicrobial And Cytotoxic Activities Of Some Amino Acid Methyl Esters. (2022). DergiPark. Retrieved from [Link]

-

New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. (n.d.). ScienceDirect. Retrieved from [Link]

-

Rhein–Amino Acid Ester Conjugates as Potential Antifungal Agents: Synthesis and Biological Evaluation. (2023). ResearchGate. Retrieved from [Link]

-

Synthesis of methyl 1-methylcyclobutane carboxylate. (n.d.). PrepChem.com. Retrieved from [Link]

-

Methyl 1-amino-1-cyclopentanecarboxylate, HCl. (n.d.). PubChem. Retrieved from [Link]

-

Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (2014). ResearchGate. Retrieved from [Link]

-

Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivative. (2022). Beilstein Journals. Retrieved from [Link]

-

In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. (2018). PMC. Retrieved from [Link]

-

Discovery and Characterization of Pyridoxal 5'-Phosphate-Dependent Cycloleucine Synthases. (2023). ChemRxiv. Retrieved from [Link]

-

β-Aminocarbonyl Compounds: Chemistry and Biological Activities. (n.d.). Bentham Science. Retrieved from [Link]

-

Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. (1991). PubMed. Retrieved from [Link]

- Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives. (n.d.). Google Patents.

-

Anticonvulsant activity of cyclopentano amino acids. (1980). PubMed. Retrieved from [Link]

Sources

- 1. Synthesis of Aromatic Amino-acid Esters from 2-Phenylaminethanol and Exploring some of their Biological Activities [repository.najah.edu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticonvulsant activity of cyclopentano amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. investigacion.unirioja.es [investigacion.unirioja.es]

- 8. prepchem.com [prepchem.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of "Methyl 1-amino-1-cyclooctanecarboxylate"

An In-depth Technical Guide to the Solubility and Stability of Methyl 1-amino-1-cyclooctanecarboxylate

Introduction

Methyl 1-amino-1-cyclooctanecarboxylate (MACC) is a non-proteinogenic amino acid ester incorporating a cyclooctyl scaffold. Such cyclic amino acid derivatives are of significant interest in medicinal chemistry and drug development as conformational constraints imposed by the ring can lead to enhanced receptor affinity, metabolic stability, and improved pharmacokinetic profiles. As a synthetic building block or a potential active pharmaceutical ingredient (API), a thorough understanding of its fundamental physicochemical properties—namely solubility and stability—is paramount for its effective application. These properties govern critical aspects ranging from reaction kinetics and purification to formulation design, storage conditions, and in vivo performance.

This guide provides a comprehensive technical overview of the predicted solubility and stability characteristics of Methyl 1-amino-1-cyclooctanecarboxylate. In the absence of extensive public data for this specific molecule, this document serves as a predictive framework and a methodological guide for researchers. It synthesizes established chemical principles of analogous structures to forecast its behavior and provides detailed, field-proven protocols for empirical validation. The causality behind each experimental choice is explained to empower researchers to not only execute the methods but also to interpret the results with confidence.

Predicted Physicochemical and Solubility Profile

The structure of MACC, featuring a lipophilic cyclooctane ring, a basic amino group, and a hydrolyzable methyl ester, dictates its physicochemical behavior. These functional groups determine its interactions with various solvents and its susceptibility to degradation.

Core Physicochemical Properties (Predicted)

| Property | Value | Rationale / Comment |

| Molecular Formula | C₁₀H₁₉NO₂ | Derived from chemical structure. |

| Molecular Weight | 185.26 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small molecule amino acid derivatives.[1] |

| pKa (Amine) | ~9-10 | Predicted based on typical secondary amine pKa values. This is a critical parameter influencing solubility. |

| logP | ~2.5 - 3.5 | Estimated based on the large non-polar cyclooctane ring, offset by the polar amine and ester groups. |

Predicted Solubility Characteristics

The solubility of MACC is a direct function of the solvent's polarity and the pH of the medium. The presence of both a hydrogen bond donor (amine) and acceptors (amine, ester carbonyl) suggests a nuanced solubility profile.

| Solvent Class | Example Solvents | Predicted Solubility | Scientific Rationale |

| Aqueous | Water, pH 7 Buffer | Low to Sparingly Soluble | The large, hydrophobic cyclooctane ring will limit solubility in neutral water. The molecule exists primarily as a zwitterion or neutral species.[2] |

| Aqueous Acid | 0.1 M HCl (pH 1) | Highly Soluble | At low pH, the amino group is protonated to form a hydrochloride salt (R-NH₃⁺Cl⁻), which is ionic and readily solvated by water, dramatically increasing solubility.[2] |

| Aqueous Base | 0.1 M NaOH (pH 13) | Very Low / Insoluble | In basic conditions, the molecule is in its neutral, free base form. Solubility is minimal, and rapid hydrolysis of the ester is expected. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can effectively solvate the molecule without the risk of proton exchange, interacting with the polar functional groups.[3] |

| Polar Protic | Methanol, Ethanol | Soluble | These solvents can act as both hydrogen bond donors and acceptors, facilitating dissolution. Solubility is generally expected to decrease with decreasing alcohol polarity (Methanol > Ethanol).[2] |

| Non-Polar | Hexane, Toluene | Insoluble | The overall polarity of the molecule is too high for significant interaction with non-polar solvents.[1] |

Anticipated Chemical Stability and Degradation Pathways

The primary routes of degradation for MACC are anticipated to be hydrolysis of the methyl ester and, to a lesser extent, thermal decomposition.

-

Hydrolytic Degradation : This is the most significant stability concern. The ester linkage is susceptible to cleavage under both acidic and basic conditions, yielding 1-amino-1-cyclooctanecarboxylic acid and methanol. The reaction rate is pH-dependent and typically follows a U-shaped curve, being slowest at a mildly acidic pH (around pH 3-5) and accelerating significantly in strongly acidic or alkaline environments. Base-catalyzed hydrolysis (saponification) is generally much faster than acid-catalyzed hydrolysis.[4]

-

Thermal Degradation : At elevated temperatures, amino acids and their esters can undergo complex degradation reactions, including deamination (loss of the amino group) and decarboxylation (loss of the carboxylate group as CO₂).[5] The cyclooctane ring itself is thermally robust.

-

Photostability : While the core structure lacks significant chromophores for absorbing UV-Vis light, photostability should be empirically confirmed as impurities or interactions with excipients could sensitize the molecule to photodegradation.[6][7] Standard protocols, such as those outlined by the International Council for Harmonisation (ICH), provide a robust framework for assessment.

Logical Workflow for Solubility and Stability Assessment

A systematic approach is crucial for efficiently and accurately characterizing a new chemical entity. The following workflow outlines a logical sequence of experiments, from initial method development to comprehensive stability profiling.

Caption: Logical workflow for the systematic characterization of MACC.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, providing the necessary detail for robust and reproducible execution.

Protocol 1: Development of a Stability-Indicating HPLC-MS Method

Rationale: A validated, stability-indicating method is the cornerstone of all quantitative analysis. It must be able to resolve the parent compound (MACC) from its potential degradation products and any process impurities, ensuring that the measured decrease in the parent peak is accurate.

Methodology:

-

Column and Mobile Phase Screening:

-

Start with a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

-

Screen a gradient of a weak acid in water (e.g., 0.1% formic acid, Mobile Phase A) and an organic solvent (e.g., acetonitrile or methanol, Mobile Phase B).

-

Causality: Formic acid is used to ensure the amino group is protonated, leading to better peak shape and retention time consistency on a C18 column.

-

-

MS Detection Setup:

-

Use an Electrospray Ionization (ESI) source in positive ion mode.

-

Perform a full scan to identify the [M+H]⁺ ion for MACC (expected m/z 186.15).

-

Identify the [M+H]⁺ ion for the primary hydrolytic degradant, 1-amino-1-cyclooctanecarboxylic acid (expected m/z 172.13).

-

Develop a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method for sensitive and specific quantification of both parent and degradant.[8][9]

-

-

Forced Degradation for Method Validation:

-

Generate degradation samples by subjecting MACC to harsh conditions (e.g., 1 M HCl at 60°C, 1 M NaOH at RT, 3% H₂O₂ at RT).

-

Inject these stressed samples into the HPLC system.

-

Trustworthiness: The method is considered "stability-indicating" if the MACC peak is spectrally pure (as determined by a photodiode array detector or MS) and well-resolved from all degradation peaks.

-

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method (OECD Guideline 105) is the gold standard for determining the equilibrium solubility of a compound. It measures the maximum amount of a substance that can dissolve in a solvent at a specific temperature.

Methodology:

-

Preparation:

-

Add an excess amount of solid MACC to several glass vials (e.g., 10 mg per 1 mL of solvent). Ensure enough solid remains undissolved to confirm saturation.

-

Add the selected solvents (e.g., water, pH 4.0 buffer, pH 7.4 buffer, methanol) to the vials.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a minimum of 24 hours. A preliminary time-course experiment (e.g., sampling at 24, 48, and 72 hours) should be run to confirm that equilibrium has been reached (i.e., the concentration no longer increases).

-

Causality: 24-72 hours is typically required for slow-dissolving crystalline solids to reach true thermodynamic equilibrium.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for the solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm filter (e.g., PVDF or PTFE) to remove any undissolved solid.

-

Causality: Filtration is a critical step. Failure to remove microscopic particles will lead to a gross overestimation of solubility.

-

Dilute the filtrate with the mobile phase and quantify the concentration of MACC using the previously developed stability-indicating HPLC method against a calibration curve.

-

Protocol 3: Forced Degradation Study

Rationale: Forced degradation, or stress testing, is used to identify the likely degradation products and pathways of a molecule. This information is crucial for developing stable formulations and defining appropriate storage conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of MACC in a suitable solvent (e.g., acetonitrile or water, depending on solubility) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: For each condition, set up a test vial and a control vial (stored at 5°C in the dark).

-

Acid Hydrolysis: Dilute stock solution with 0.1 M and 1 M HCl. Store at 60°C.

-

Base Hydrolysis: Dilute stock solution with 0.1 M and 1 M NaOH. Store at room temperature (reactions are typically fast).

-

Neutral Hydrolysis: Dilute stock solution with purified water. Store at 60°C.

-

Oxidation: Dilute stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature.

-

Thermal Stress: Store the solid compound and the solution at 60°C in the dark.

-

Photostability: Expose the solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel sample should be wrapped in aluminum foil as a dark control.

-

-

Time Points and Analysis:

-

Pull samples at predetermined time points (e.g., 0, 2, 8, 24, 72 hours). The exact timing may need to be adjusted based on the lability of the compound.

-

Immediately quench the reactions if necessary (e.g., neutralize acid/base samples).

-

Analyze all samples by the stability-indicating HPLC-MS method.

-

Trustworthiness: The inclusion of control samples is essential to differentiate degradation due to the stress condition from inherent instability in the solution.

-

-

Data Reporting:

-

Calculate the percentage of MACC remaining at each time point.

-

Identify and quantify major degradation products (as a percentage of the initial parent peak area).

-

A mass balance calculation (Parent % + Degradant %) should be performed; a value between 95-105% indicates a good quality analysis.

-

References

- Vertex AI Search. (2024). 1-Aminocyclopentanecarboxylic acid - Solubility of Things.

- Blake, T. R., et al. (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Royal Society of Chemistry.

- Mishra, R., et al. (2021). Synthesis and Photostability of Cyclooctatetraene-Substituted Free Base Porphyrins. Semantic Scholar.

- Gao, Y., et al. (2025). Degradation pathways of amino acids during thermal utilization of biomass: a review.

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

-

MDPI. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

-

ACS Publications. (2022). Insight into the Photodynamics of Photostabilizer Molecules. The Journal of Physical Chemistry A. Retrieved from [Link]

-

MDPI. (2020). The Thermal Properties and Degradability of Chiral Polyester-Imides Based on Several l/d-Amino Acids. Retrieved from [Link]

-

ResearchGate. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 3. The Thermal Properties and Degradability of Chiral Polyester-Imides Based on Several l/d-Amino Acids [mdpi.com]

- 4. Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05267D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

"Methyl 1-amino-1-cyclooctanecarboxylate" incorporation into peptide synthesis

An Application Guide for the Incorporation of Methyl 1-amino-1-cyclooctanecarboxylate into Synthetic Peptides

Authored by: Gemini, Senior Application Scientist

Introduction: The Value of Conformational Constraint in Peptide Drug Design

The therapeutic potential of peptides is often hindered by their conformational flexibility and susceptibility to enzymatic degradation.[1] A proven strategy to overcome these limitations is the incorporation of non-proteinogenic amino acids that introduce structural rigidity.[1][2] Among these, α,α-disubstituted cyclic amino acids, such as Methyl 1-amino-1-cyclooctanecarboxylate, are of significant interest. The cyclooctyl ring imposes a severe conformational constraint on the peptide backbone, which can lock the peptide into a bioactive conformation, enhance binding affinity to targets, and improve metabolic stability by shielding amide bonds from proteolytic enzymes.[3][4]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective incorporation of Methyl 1-amino-1-cyclooctanecarboxylate into peptide sequences using modern solid-phase peptide synthesis (SPPS) techniques. We will delve into the specific challenges posed by its steric bulk and provide detailed, field-tested protocols and troubleshooting strategies to ensure successful synthesis.

Physicochemical Properties of Cyclic Amino Acid Methyl Esters

While specific experimental data for Methyl 1-amino-1-cyclooctanecarboxylate is not widely published, we can infer its properties by comparing it with analogous, commercially available cyclic amino acid derivatives. The primary challenge during synthesis arises from the steric hindrance imposed by the α,α-disubstituted nature of the residue.

| Property | Methyl 1-aminocyclopropanecarboxylate[5] | Methyl 1-aminocyclobutane-1-carboxylate[6] | Methyl 1-amino-1-cyclopentanecarboxylate[7][8] | Methyl 1-aminocyclohexane-1-carboxylate[9] | Methyl 1-amino-1-cyclooctanecarboxylate |

| Molecular Formula | C₅H₉NO₂ | C₆H₁₁NO₂ | C₇H₁₃NO₂ | C₈H₁₅NO₂ | C₁₀H₁₉NO₂ |

| Molecular Weight | 115.13 g/mol | 129.16 g/mol | 143.18 g/mol | 157.21 g/mol | 185.26 g/mol |

| Structure | 3-membered ring | 4-membered ring | 5-membered ring | 6-membered ring | 8-membered ring |

| Key Synthetic Challenge | Ring Strain | Ring Strain | Steric Hindrance | Significant Steric Hindrance | High Steric Hindrance |

Core Synthesis Strategy: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

The standard and most reliable method for incorporating this amino acid is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[10][11] This approach involves the sequential addition of N-terminally Fmoc-protected amino acids to a growing peptide chain anchored to a solid support resin.[12] The key to success lies in optimizing the coupling step to overcome the significant steric hindrance of the cyclooctane ring.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for Incorporation

This protocol assumes a 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales.

Materials and Reagents

-

Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).[13]

-

Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Boc, tBu, Trt).

-

Target Amino Acid: Fmoc-1-amino-1-cyclooctanecarboxylic acid (must be Fmoc-protected on the alpha-amino group).

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Deprotection Solution: 20% (v/v) piperidine in DMF.[14]

-

Coupling Reagents (Choose one):

-

HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Highly recommended for hindered couplings.[15][16]

-

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and cost-effective alternative to HATU.

-